molecular formula C6H19NSi2 B044280 Hexamethyldisilazane CAS No. 999-97-3

Hexamethyldisilazane

Cat. No. B044280
CAS RN: 999-97-3
M. Wt: 161.39 g/mol
InChI Key: FFUAGWLWBBFQJT-UHFFFAOYSA-N
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Description

Hexamethyldisilazane (HMDS) is a silicon-based compound commonly used in silylation reactions to protect or modify functional groups in organic compounds. It is especially known for its effectiveness in silylating amino, hydroxyl, sulfhydryl, and carbonyl groups, facilitating their use in various chemical synthesis and analysis processes.

Synthesis Analysis

HMDS is synthesized through processes involving the reaction of chlorosilanes with ammonia, leading to the formation of silazanes, which are then further processed to yield HMDS. The synthesis route is critical for ensuring the purity and yield of HMDS, impacting its effectiveness in subsequent chemical applications.

Molecular Structure Analysis

The molecular structure of HMDS has been studied using gas phase electron diffraction and other analytical techniques, revealing its unique conformation. HMDS consists of two trimethylsilyl groups attached to a central nitrogen atom, giving it distinct chemical properties and reactivity patterns.

Chemical Reactions and Properties

HMDS participates in various chemical reactions, including silylation, amidination, and hydroboration. These reactions exploit HMDS's ability to transfer its trimethylsilyl groups to other molecules, altering their physical and chemical properties for specific applications, such as improving compound volatility or modifying surface characteristics.

Physical Properties Analysis

The physical properties of HMDS, including its boiling point, density, and solubility, are crucial for its handling and application in laboratory and industrial settings. HMDS is a colorless liquid at room temperature, with a relatively low boiling point, making it suitable for processes requiring volatile silylating agents.

Chemical Properties Analysis

The chemical properties of HMDS, such as its reactivity with water and other functional groups, define its role in silylation and other chemical processes. HMDS is highly reactive with moisture, necessitating careful handling and storage conditions to maintain its effectiveness.

  • (Chu & Huckin, 1980): Chemistry of hexamethyldisilazane, including its reactions with β-diketones and amination of β-triketones.
  • (Firouzabadi & Karimi, 1993): Study on the zinc chloride-catalyzed silylation of alcohols and phenols by HMDS.
  • (Fjeldberg, 1984): Analysis of the molecular structure and conformation of hexamethyldisilazane by gas phase electron diffraction.
  • (Gun'ko et al., 2000): Mechanism and kinetics of hexamethyldisilazane reaction with a fumed silica surface.
  • (Sereda & Wilhelm, 2007): Study on hexamethyldisilazane sodium salt as a highly active Lewis base catalyst for the Staudinger reaction.

Scientific Research Applications

  • Silylation of Alcohols and Phenols : HMDS catalyzes the selective silylation of alcohols and phenols in acetonitrile, aiding in the separation of amines and thiols from alcohols (Firouzabadi & Karimi, 1993).

  • Protection of Alcohols, Amines, and Acids : Together with chlorotrimethylsilane, HMDS effectively protects various organic compounds, showing selectivity for different types of alcohols and aminoalcohols (Cossy & Pale, 1987).

  • Silylation and Amination in Organic Synthesis : It is utilized for silylating β-diketones and aminating β-triketones, providing efficient methods for enaminodiketone formation and synthesis (Chu & Huckin, 1980).

  • Preparation of Plant Chromosomes for Microscopy : HMDS treatment is equivalent to critical point drying for preparing plant chromosomes for low voltage field emission scanning electron microscopy (Bock, Duschanek, & Martin, 1999).

  • Modification of Silica Xerogel Films : Chemical modification with HMDS reduces the porosity of silica xerogel films, likely due to condensation or reactions between neighboring trimethylsilyl surface groups (Himcinschi et al., 2002).

  • Improvement of Li-Ion Batteries : Adding HMDS to lithium-ion battery electrolytes significantly enhances storage stability, thermal stability, and electrochemical properties (Qian, 2011).

  • Plasma-Polymerized Films : Plasma-polymerized HMDS films show thermal stability and desirable dielectric properties after various post-deposition treatments (Novotný & Biederman, 1989).

  • Drying Agent for Pollen Scanning Electron Microscopy : HMDS is a low-cost, effective drying agent for pollen SEM, providing robust images without specialized equipment or time (Chissoe, Vezey, & Skvarla, 1994).

Safety And Hazards

Hexamethyldisilazane may be toxic by ingestion . It irritates skin and eyes . Vapors are heavier than air . It may emit highly toxic nitrogen oxide fumes when heated to decomposition . It is used to make other chemicals .

Future Directions

Hexamethyldisilazane has many applications in heterocyclic chemistry . Studies between 2016 and 2022 have showcased a variety of strategies utilizing hexamethyldisilazane in heterocyclic chemistry . The majority of these works presented reactions aligned with green chemistry concepts, such as solvent-free conditions, microwave-assisted reactions, one-pot procedures, and atom economy protocols .

properties

IUPAC Name

[dimethyl-(trimethylsilylamino)silyl]methane
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InChI

InChI=1S/C6H19NSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3
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InChI Key

FFUAGWLWBBFQJT-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C)(C)N[Si](C)(C)C
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Molecular Formula

C6H19NSi2
Record name HEXAMETHYL DISILAZANE
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Related CAS

27495-70-1, Array
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, homopolymer
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Record name Hexamethyldisilazane
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DSSTOX Substance ID

DTXSID2025395
Record name Hexamethyldisilazane
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Molecular Weight

161.39 g/mol
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Physical Description

Hexamethyl disilazane appears as a liquid. May be toxic by ingestion. Irritates skin and eyes. Vapors are heavier than air. May emit highly toxic nitrogen oxide fumes when heated to decomposition. Used to make other chemicals., Liquid
Record name HEXAMETHYL DISILAZANE
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Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-
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Boiling Point

125 °C
Record name HEXAMETHYLDISILAZANE
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Flash Point

48 °F (NFPA, 2010), 27 °C, 81 °F (27 °C) closed cup, 14 °C (closed cup) /from table/
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Solubility

Soluble in acetone, benzene, ethyl ether, heptane, perchloroethylene, Insol in water, reacts slowly, In water, 392 mg/l @ 25 °C /Estimated/
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Density

0.7741 g/cu cm at 25 °C
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Vapor Pressure

13.8 [mmHg], 13.8 mm Hg at 25 °C
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Product Name

Hexamethyldisilazane

Color/Form

Colorless liquid

CAS RN

999-97-3, 4039-32-1
Record name HEXAMETHYL DISILAZANE
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Record name Hexamethyldisilazane
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Synthesis routes and methods I

Procedure details

To 288 ml of hexamethyldisilazane (220 g, 1.36 mole) in a 1-liter Parr reactor was charged 7.00 g of lithium metal (1.00 mole) under an argon atmosphere, with a backpressure of approximately 150 psig. The mixture was slowly heated to 225° C. over a 1 to 2 hour period. At this temperature and pressure, the reaction was allowed to proceed for approximately 16 hours with stirring and venting of hydrogen. The reaction mixture was then cooled to below 40° C. and hexane solvent (300 ml) was added to dissolve the product. Filtration to remove any unreacted lithium metal followed by evaporation under vacuum (2 mm Hg) at 110° C. provided approximately 150 g of lithium hexamethyldisilazane solid (approximately 0.90 mole, >90% yield, total base analysis: 101.3% of the theoretical value).
Quantity
288 mL
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7 g
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Synthesis routes and methods II

Procedure details

The chemistry of the final HMDS filtrate treatment step is complex. The reactions occurring in the final amide treatment and distillation steps are, however, not fully understood. Thus, the following description should be understood as presently incomplete and partly hypothetical. In liquid anhydrous ammonia, sodium amide reacts rapidly with ammonium chloride to form ammonia and sodium chloride according to the formula: ##STR1## This reaction proceeds slowly, if at all, in HMDS. The ammonium chloride appears to react with a reaction product formed when crude HMDS is "treated" with sodium amide. In this regard, literature reports that sodium bis(trimethylsilyl)amide is formed from the reaction of sodium amide and HMDS in benzene as follows: ##STR2## This reaction proceeds moderately at 25°-30° C. with evolution of ammonia without benzene as a solvent.
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Synthesis routes and methods III

Procedure details

By product hexamethyldisiloxane in ethyl ether reacts with sodium amide to form sodium trimethylsilanolate and HMDS as follows: ##STR5##
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Synthesis routes and methods IV

Procedure details

In a summary of the process shown in FIG. 1, liquid trimethylchlorosilane (TMCS) and gaseous ammonia are fed to the first of a set of two or more reactors where they combine to form "crude" HMDS and an ammonium chloride by-product slurry. As set forth below, the first stage of the set of two or more reactors is a high shear vessel in which the TMCS and ammonia mixture is subjected to continuous high shear agitation in a recirculating reactor loop. Ammonium chloride produced as a by-product is in a "prilled" form in the resultant slurry. The slurry is then optionally fed to a second high shear reactor to insure that a complete reaction of all TMCS occurs. Then, the slurry is passed to a centrifuge where the ammonium chloride crystals are removed. In the centrifuge, HMDS is removed from the solid ammonium chloride particles in the centrifuge cake by displacement of the HMDS with a non-reactive wash. Suitable washes may be hydrocarbons or a buffered saturated ammonium chloride water solution. The HMDS liquid filtrate passes on to a mix tank where solid sodium amide is added.
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Synthesis routes and methods V

Procedure details

Compound 7E (14.1 g, 26.4 mmol) in THF (100 mL) was cooled to −78° C. under nitrogen. A solution of LiHMDS (27 mL, 1.0M in THF, 27.0 mmol) was added slowly at −78° C. Upon completion of the addition, the reaction flask was allowed to warm to room temperature. After stirring at room temperature for 2 h, the reaction mixture was concentrated under vacuum and hexane (100 mL) was added. The precipitated lithium salts were filtered off through a Celite pad, rinsed with additional hexane, and the combined filtrates were concentrated under vacuum to give crude bis(trimethylsilyl)amine product 7F (26.4 mmol), which was stored as a stock solution for future use.
[Compound]
Name
Compound 7E
Quantity
14.1 g
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Quantity
100 mL
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27 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexamethyldisilazane
Reactant of Route 2
Reactant of Route 2
Hexamethyldisilazane
Reactant of Route 3
Hexamethyldisilazane

Citations

For This Compound
60,700
Citations
JL Nation - Stain technology, 1983 - Taylor & Francis
A new rapid procedure for preparing soft internal tissues from insects that allows air drying was found to compare favorably with tissues prepared by critical point drying. In the new …
Number of citations: 872 www.tandfonline.com
ML Hair, W Hertl - The Journal of Physical Chemistry, 1971 - ACS Publications
A exp (—18,500/ñT)[OH] 2-0 [(9] 1· 7, where A is a con-stant,[OH] is the fraction of OH present at any time, and [9] is the fraction of OH groups covered by physically adsorbed HMDS. …
Number of citations: 253 pubs.acs.org
VM Gun'Ko, MS Vedamuthu, GL Henderson… - Journal of colloid and …, 2000 - Elsevier
… of hexamethyldisilazane with … hexamethyldisilazane reaction with fumed silica using custom interactive software. Both the extent of surface reaction and the loss of hexamethyldisilazane …
Number of citations: 135 www.sciencedirect.com
SV Slavov, AR Sanger, KT Chuang - The Journal of Physical …, 2000 - ACS Publications
The silation of silica with hexamethyldisilazane (HMDS) was examined over the temperature range 150−450 C. The products and sequence of the reactions at the silica surface were …
Number of citations: 55 pubs.acs.org
SY Park, N Kim, UY Kim, SI Hong, H Sasabe - Polymer Journal, 1990 - nature.com
The chemical structure, density, and deposition rate of hexamethyldisilazane plasma polymer were investigated in terms of reaction conditions, such as discharge power (W) and mass …
Number of citations: 72 www.nature.com
H Lu, J Cheng - Journal of the American Chemical Society, 2007 - ACS Publications
Ring-opening polymerizations of α-amino acid N-carboxyanhydrides (NCAs) initiated with amines typically form polypeptides with uncontrolled molecular weights and broad molecular …
Number of citations: 317 pubs.acs.org
C Laforsch, R Tollrian - Archiv für Hydrobiologie, 2000 - schweizerbart.de
A new preparation technique of daphnids for Scanning Electron Microscopy using hexamethyldisilazane - Archiv für Hydrobiologie Volume 149 Number 4 — Schweizerbart …
Number of citations: 115 www.schweizerbart.de
MT Kim, J Lee - Thin Solid Films, 1997 - Elsevier
Amorphous SiC:H (a-SiC:H) films were produced by means of plasma-polymerizing of hexamethyldisilazane (HMDSN) in a radio frequency discharge apparatus at various discharge …
Number of citations: 158 www.sciencedirect.com
G Chinga-Carrasco, N Kuznetsova, M Garaeva… - Journal of nanoparticle …, 2012 - Springer
This study explores the production and surface modification of microfibrillated cellulose (MFC), based on unbleached and bleached Pinus radiata pulp fibres. Unbleached Pinus radiata …
Number of citations: 77 link.springer.com
D Fabbri, G Chiavari - Analytica Chimica Acta, 2001 - Elsevier
… paper describes gas chromatography/mass spectrometry (GC/MS) analysis of the products released from carbohydrates when flash pyrolysed in the presence of hexamethyldisilazane (…
Number of citations: 91 www.sciencedirect.com

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